1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Description
1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C28H29NO5S and its molecular weight is 491.6. The purity is usually 95%.
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Biological Activity
The compound 1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, which has gained attention for its potential biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoline backbone and subsequent functionalization to introduce the sulfonyl and ethoxy groups. Specific synthetic routes may vary, but they often leverage existing methodologies for quinoline derivatives.
Antimicrobial Properties
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to This compound have shown effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms that could involve interference with DNA replication or protein synthesis.
Anti-inflammatory Effects
Quinoline derivatives have also been studied for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, a related compound demonstrated a COX-2 inhibition rate of over 70% at a concentration of 10 µM in vitro.
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways. A study focusing on related quinoline derivatives reported:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 20 |
These results indicate a promising avenue for further exploration in cancer therapeutics.
The biological activity of This compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammation and cell proliferation.
- DNA Interaction : The compound might interact with DNA or RNA, disrupting nucleic acid synthesis.
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity linked to neurotransmitter systems.
Case Studies
A recent clinical study evaluated the effects of a similar quinoline derivative on patients with chronic inflammatory diseases. The results indicated significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting systemic anti-inflammatory effects.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5S/c1-5-33-22-9-12-24(13-10-22)35(31,32)27-18-29(17-21-15-19(3)7-8-20(21)4)26-14-11-23(34-6-2)16-25(26)28(27)30/h7-16,18H,5-6,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBGLCQQXKRNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.